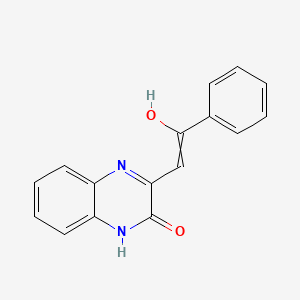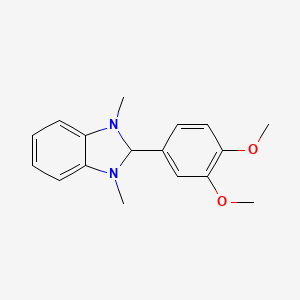![molecular formula C11H12N4O3 B10813995 [5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid](/img/structure/B10813995.png)
[5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-312258 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the creation of the spirocyclic core, which is a key feature of WAY-312258.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods: Industrial production of WAY-312258 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: WAY-312258 can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
WAY-312258 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its role in modulating biological pathways related to amyloid diseases and synucleinopathies.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of WAY-312258 involves its interaction with specific molecular targets and pathways:
Molecular Targets: WAY-312258 targets amyloid proteins and synuclein, which are implicated in neurodegenerative diseases.
Pathways Involved: It modulates pathways related to protein aggregation and clearance, thereby reducing the formation of toxic protein aggregates
Comparison with Similar Compounds
WAY-312258 can be compared with other compounds that have similar structures or biological activities:
Similar Compounds: Compounds such as WAY-316606 and WAY-600 are structurally related and have similar applications in the study of neurodegenerative diseases.
Uniqueness: WAY-312258 is unique due to its specific spirocyclic structure and its potent activity in modulating amyloid and synuclein pathways
Properties
Molecular Formula |
C11H12N4O3 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-[5-[(4-methoxyphenyl)methyl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H12N4O3/c1-18-9-4-2-8(3-5-9)6-10-12-14-15(13-10)7-11(16)17/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
LNAQQMLPTPYGOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN(N=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-(2,4-dichlorophenyl)acetate](/img/structure/B10813929.png)
![N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10813935.png)



![3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione](/img/structure/B10813962.png)

![1-(3,4-Dichlorophenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10813976.png)
![5-[(3-Nitrophenyl)methylidene]-2,3-diphenylimidazol-4-one](/img/structure/B10813977.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B10813987.png)
![3-[2-(4-chlorophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one](/img/structure/B10814001.png)

